N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfinylethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-7-9-16(10-8-14)21(20)12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHSCOTEUDUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide typically involves the reaction of 4-methylphenyl sulfoxide with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide involves the reaction of 4-methylphenylsulfinyl chloride with 2-phenylacetamide under controlled conditions. This compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives, including those with structures similar to this compound, exhibit promising antitumor activity. For instance, compounds containing a sulfonamide moiety have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents .
Enzyme Inhibition
This compound has demonstrated inhibitory effects on key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in the pathophysiology of Alzheimer's disease, making this compound a candidate for further investigation in neuroprotective therapies .
Alzheimer’s Disease
Given its enzyme inhibitory properties, this compound could play a role in developing treatments for Alzheimer’s disease. Its ability to inhibit acetylcholinesterase suggests it may help improve cholinergic transmission in patients suffering from cognitive decline .
Diabetes Management
The compound's potential as an inhibitor of alpha-glucosidase positions it as a candidate for managing Type 2 diabetes mellitus (T2DM). This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can lead to reduced postprandial glucose levels .
Case Study: Antitumor Efficacy
A study published in Scientific Reports evaluated various sulfonamide derivatives for their antitumor efficacy. Among these, this compound was highlighted for its significant cytotoxic effects against breast cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics .
Case Study: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, the compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. Results showed that it effectively reduced enzyme activity, which correlates with improved cognitive function in animal models of Alzheimer’s disease .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and alter cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Functional Group Effects
The target compound is compared below with key analogs (Table 1):
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Sulfur Oxidation State : The sulfinyl group in the target compound (S⁺) lies between the sulfanyl (S⁰) and sulfonyl (S⁶+) groups in terms of polarity and electronic effects. This intermediate oxidation state may confer unique reactivity, such as susceptibility to further oxidation or participation in hydrogen bonding .
- Chirality : Unlike sulfanyl or sulfonyl analogs, the sulfinyl group introduces a stereocenter, which could influence biological activity or synthetic pathways .
Reactivity in Alkylation Reactions
and highlight the benzylation of SPAs under phase-transfer catalysis (PTC). For example:
- N-(4-Nitrophenyl)-2-phenylacetamide (NPA) : Exhibits moderate reactivity with benzyl chloride due to the electron-withdrawing nitro group activating the nitrogen for alkylation .
- N-Phenyl-2-phenylacetamide (PPA) : Lower reactivity compared to NPA, attributed to the electron-donating phenyl group .
Hypothesis for Target Compound :
The sulfinyl group in the target compound is electron-withdrawing, which could enhance nitrogen nucleophilicity similar to NPA. However, steric hindrance from the bulky 4-methylphenyl-sulfinyl-ethyl group might reduce reaction rates compared to planar aryl-substituted SPAs . Experimental validation is required to confirm this.
Physical Properties and Spectral Data
- Melting Points : The sulfonyl-containing analog 2-(4-(Methylsulfonyl)phenyl)-2-oxo-N-phenylacetamide melts at 157–159°C , while the target compound’s melting point is unreported. Sulfinyl groups generally lower melting points compared to sulfonyl derivatives due to reduced crystallinity.
- Spectral Signatures :
- 1H NMR : The target compound’s sulfinyl group would likely show distinct proton environments near the sulfur atom, differing from sulfanyl (δ ~2.5–3.5 ppm) or sulfonyl (δ ~3.5–4.5 ppm) analogs .
- 13C NMR : The sulfinyl carbon typically resonates at δ ~55–65 ppm, intermediate between sulfanyl (δ ~35–45 ppm) and sulfonyl (δ ~65–75 ppm) .
Biological Activity
N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide, a compound featuring a sulfinyl group, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfinyl functional group attached to an ethyl chain and a phenylacetamide moiety. The sulfinyl group enhances its interaction with biological molecules, which is crucial for its biological activity.
The mechanism of action involves the formation of strong interactions between the sulfinyl group and various biomolecules. This interaction can inhibit specific enzymes or modulate signaling pathways, leading to various biological effects such as antimicrobial activity and anti-inflammatory responses.
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate substantial activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. For instance, derivatives of this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.5 |
| Staphylococcus epidermidis | 0.25 | 0.5 |
2. Anti-inflammatory Activity
Research indicates that compounds with sulfinyl groups can exhibit anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation suggests its potential in treating inflammatory diseases .
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical targets for conditions such as diabetes and Alzheimer's disease. Inhibitory studies revealed substantial activity against AChE, highlighting its potential as a therapeutic agent for cognitive disorders .
| Enzyme | Inhibition (%) | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 75% | 5.0 |
| α-Glucosidase | 68% | 10.0 |
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial efficacy of various derivatives of this compound, it was found that certain modifications significantly enhanced activity against resistant strains of bacteria, suggesting that structural variations can lead to improved therapeutic agents .
Case Study 2: Enzyme Inhibition
In another investigation into enzyme inhibition, derivatives were synthesized and screened for their ability to inhibit AChE and α-glucosidase. The results indicated that modifications to the sulfinyl group could increase potency, making these compounds promising candidates for further development in treating neurodegenerative diseases .
Q & A
Q. What are the critical functional groups in N-(2-((4-Methylphenyl)sulfinyl)ethyl)-2-phenylacetamide, and how do they influence reactivity?
The compound features a sulfinyl (-S(O)-) group and an acetamide (-NHCO-) moiety. The sulfinyl group contributes polarity and potential for hydrogen bonding, which can enhance solubility and modulate interactions with biological targets. The acetamide group provides structural rigidity and participates in hydrogen bonding, influencing binding affinity in enzyme inhibition studies. These groups are pivotal in directing regioselectivity during synthesis and biological activity .
Q. What are the standard analytical techniques to confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants like COSY and HSQC) is essential for verifying connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV or mass detection. For sulfinyl group confirmation, X-ray crystallography or sulfur-specific NMR experiments (e.g., ³³S NMR) may be employed .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step approach is typical:
- Step 1: Sulfonation of 4-methylthiophenol to form the sulfinyl intermediate using oxidizing agents like mCPBA (meta-chloroperbenzoic acid).
- Step 2: Alkylation of the sulfinyl ethylamine intermediate with 2-phenylacetyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfinyl group introduction?
Key parameters include:
- Oxidizing Agent: Compare mCPBA, H₂O₂, or NaIO₄ for efficiency and selectivity.
- Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
- Temperature: Controlled low temperatures (0–5°C) minimize over-oxidation to sulfone byproducts.
- Catalyst: Use Lewis acids like BF₃·Et₂O to accelerate oxidation. Monitor progress via TLC or in situ Raman spectroscopy .
Q. How to resolve contradictions in reported biological activity data for structurally related acetamide derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound purity. Strategies include:
- Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination).
- Orthogonal Validation: Confirm activity via SPR (Surface Plasmon Resonance) for binding kinetics and CRISPR-Cas9 knockout models to verify target specificity .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets?
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding poses with target proteins (e.g., kinases).
- MD Simulations: Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes over time.
- QSAR Modeling: Develop quantitative structure-activity relationships to correlate substituent effects with activity trends .
Q. How to design a stability study for this compound under physiological conditions?
- pH Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
- Thermal Stability: Use accelerated stability testing (40°C/75% RH) per ICH guidelines.
- Metabolic Stability: Assess hepatic clearance using human liver microsomes (HLM) with LC-MS/MS quantification .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.5 (aryl), δ 3.2–3.5 (-CH₂S) | Confirms aromatic and sulfinyl ethyl groups | |
| HRMS | m/z 358.1234 (M+H⁺) | Validates molecular formula | |
| HPLC-UV | Rt = 12.3 min (C18, 70% MeOH) | Assesses purity (>98%) |
Table 2: Optimization of Sulfinyl Group Introduction
| Condition | Optimal Value | Outcome |
|---|---|---|
| Oxidizing Agent | mCPBA (1.2 equiv) | 85% yield, minimal sulfone formation |
| Solvent | DCM | Homogeneous reaction, easy workup |
| Temperature | 0°C | Prevents over-oxidation |
| Reaction Time | 4 hours | Complete conversion (TLC monitoring) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
